Apovincaminic acid

説明

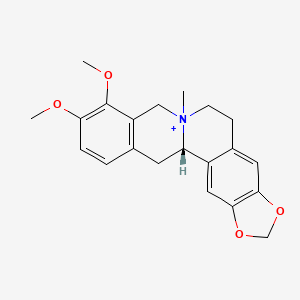

Apovincaminic acid (AVA) is a major and active metabolite of vinpocetine . It has a molecular formula of C20H22N2O2 and a molecular weight of 322.4 g/mol . The IUPAC name for Apovincaminic acid is (15 S ,19 S )-15-ethyl-1,11-diazapentacyclo [9.6.2.0 2,7 .0 8,18 .0 15,19 ]nonadeca-2,4,6,8 (18),16-pentaene-17-carboxylic acid .

Molecular Structure Analysis

The chemical structure of Apovincaminic acid is modifiable, leading to the creation of new semi-synthetic and synthetic derivatives with varying pharmacological properties . The InChI for Apovincaminic acid is InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15 (13)22 (17 (14)18 (20)21)16 (12-20)19 (23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3, (H,23,24)/t18-,20+/m1/s1 .Chemical Reactions Analysis

In an organic solvent/water partition, AVA and AVA ester were quantitatively separated. AVA ester was then chemically hydrolysed into AVA .Physical And Chemical Properties Analysis

Apovincaminic acid has a molecular formula of C20H22N2O2 and a molecular weight of 322.4 g/mol .科学的研究の応用

Clinical Pharmacology and Population Pharmacokinetics

AVA, as the active metabolite of Vinpocetine, has been studied for its pharmacological properties. A population pharmacokinetic model was proposed based on a study with healthy volunteers to predict AVA exposure from different formulations of Vinpocetine . This model can aid in optimizing the therapeutic use of Vinpocetine, considering the increasing range of suggested indications for its use.

Brain Tissue Distribution

Research involving Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been conducted to determine the distribution of AVA in rat brain regions. This study provides insights into the elimination patterns of AVA in the brain and suggests that AVA can be maintained for more than 12 hours in brain tissue . It also highlights the higher concentrations of AVA in specific brain regions like the hypothalamus, striatum, and cortex.

Metabolite Analysis

AVA’s role as a major and active metabolite of Vinpocetine has been emphasized in pharmacokinetic studies. These studies have involved the estimation of AVA’s portion of radioactivity excreted in urine and feces after intravenous and oral administration, providing valuable information on its absorption and metabolism .

Pharmacognosy and Alkaloid Derivatives

The pharmacognostic significance of AVA is linked to its origin from the Vinca family of alkaloids. The semi-synthetic derivative nature of AVA from vincamine, an alkaloid found in Vinca minor, underlines its importance in the study of natural products with pharmacological relevance .

Cerebral Vasodilation

AVA, through its precursor Vinpocetine, has been used as a cerebral vasodilator. The pharmacological effects of AVA on cerebral blood flow and its potential therapeutic applications in cognitive disorders are areas of ongoing research .

Antineoplastic Potential

Given the relationship of AVA to Vinca alkaloids like vincristine and vinblastine, which are known antineoplastic agents, there is a potential for AVA to be explored for its antineoplastic properties. This could open new avenues for research in cancer therapy .

作用機序

Target of Action

Apovincaminic acid (AVA) is the primary active metabolite of Vinpocetine (VP) and has the ability to penetrate the brain . It primarily targets brain regions such as the hypothalamus, striatum, cortex, cerebellum, and hippocampus . These regions play crucial roles in various brain functions, including cognition, motor control, and sensory perception.

Mode of Action

It is known to demonstrate a neuroprotective mechanism of action . This suggests that AVA may interact with its targets in the brain to protect neurons from damage or degeneration.

Pharmacokinetics

AVA exhibits a two-compartment model with zero-order input (Tk0) in its pharmacokinetics . This means that AVA is absorbed and distributed in the body at a constant rate, regardless of its concentration. The pharmacokinetics of AVA is linear, indicating that changes in dose proportionally affect its concentration in the body . This property, along with its ability to penetrate the brain, impacts the bioavailability of AVA .

Result of Action

The primary result of AVA’s action is its neuroprotective effect . This suggests that AVA may help preserve neuronal health and function. Additionally, AVA is found in higher concentrations in certain brain regions, such as the hypothalamus, striatum, and cortex, compared to others like the cerebellum and hippocampus . This distribution may reflect the areas where AVA exerts its most significant effects.

Action Environment

The action of AVA can be influenced by various environmental factors. For instance, the method of administration can affect its distribution in the brain . Moreover, individual factors such as age, health status, and genetic makeup may also influence the action, efficacy, and stability of AVA

将来の方向性

The main and active metabolite of vinpocetine is apovincaminic acid (AVA). Due to the scarce information in the literature on AVA pharmacokinetics, a population pharmacokinetic (PopPK) model for AVA based on a study in healthy volunteers with three different formulations of vinpocetine has been proposed . This model could be helpful in ensuring the more effective and safer use of vinpocetine in the future given the increasing range of suggested indications for its use .

特性

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCQLDAGNBFMJQ-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950458 | |

| Record name | Eburnamenine-14-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apovincaminic acid | |

CAS RN |

27773-65-5 | |

| Record name | (+)-Apovincaminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27773-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apovincaminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eburnamenine-14-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3α,16α)-eburnamenine-14-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOVINCAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6ZF4C86Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does apovincaminic acid affect cerebral blood flow?

A1: [] Apovincaminic acid (AVA) demonstrates vasodilatory effects, particularly in the cerebral circulation. While the exact mechanisms are still under investigation, research suggests that AVA may increase cerebral blood flow (CerBF) by modulating potassium channels in vascular smooth muscle cells [, ], leading to vasorelaxation and increased blood flow.

Q2: What is the role of potassium channels in apovincaminic acid's vasodilatory effects?

A2: [] Studies on rabbit basilar arteries suggest that AVA's vasodilatory action might involve the opening of potassium channels. These channels are not affected by typical blockers of calcium-dependent potassium channels, TEA-sensitive potassium channels, or ATP-sensitive potassium channels. This implies a unique interaction of AVA with specific potassium channels, contributing to its vasodilatory effects.

Q3: Does apovincaminic acid cross the blood-brain barrier?

A3: While the provided research doesn't explicitly state if AVA crosses the blood-brain barrier, studies demonstrate its presence in the brain following systemic administration of vinpocetine [, ]. This suggests AVA either crosses the blood-brain barrier or influences the brain indirectly through its peripheral effects.

Q4: What is the molecular formula and weight of apovincaminic acid?

A4: Apovincaminic acid has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol. While not explicitly stated in the provided abstracts, this information is widely available in chemical databases and scientific literature.

Q5: How stable is apovincaminic acid in different formulations?

A5: [, ] Research suggests that AVA esters are primarily metabolized to AVA through enzymatic hydrolysis, particularly in rats []. This highlights the importance of considering enzymatic degradation during the formulation of AVA esters. Additionally, the stability of AVA itself can be affected by various factors like pH, temperature, and the presence of buffers. []

Q6: What is the pharmacokinetic profile of apovincaminic acid?

A6: [, , ] AVA is primarily formed through the rapid metabolism of vinpocetine in the body []. Studies in dogs show that AVA's pharmacokinetics can be described by a two-compartment open model with an elimination half-life (t½) longer than that of vinpocetine []. The absolute bioavailability of vinpocetine, and consequently AVA formation, can be influenced by co-administered substances like magnesium-aluminum hydroxide gel. []

Q7: How is apovincaminic acid metabolized and excreted?

A7: [, ] Studies in dogs indicate that AVA is the major metabolite of vinpocetine and is excreted in both urine and feces []. AVA doesn't seem to undergo further metabolism, and its elimination is considered formation-limited [].

Q8: Has apovincaminic acid demonstrated efficacy in preclinical models of neurological disorders?

A8: [, , ] Preclinical studies using animal models have shown promising neuroprotective effects of AVA. For example, in a rat model of stroke, AVA treatment significantly reduced infarct volume and improved behavioral outcomes, suggesting potential therapeutic benefits for ischemic stroke []. Further research is crucial to validate these findings and explore its potential in other neurological disorders.

Q9: What analytical methods are commonly used to quantify apovincaminic acid in biological samples?

A9: [, , ] Several analytical techniques are employed for quantifying AVA levels. These include high-performance liquid chromatography (HPLC) coupled with UV detection [] or mass spectrometry (MS) [, ], gas chromatography (GC) following derivatization [], and enzyme-linked immunosorbent assay (ELISA) []. The choice of method often depends on factors such as sensitivity, selectivity, and available resources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)

![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)

![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)